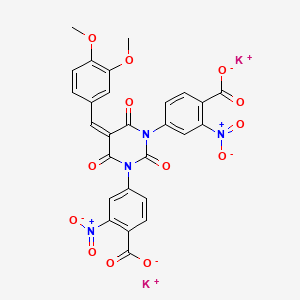

Benzoic acid, 4,4'-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt

Description

This compound is a dipotassium salt of a bis-nitro-substituted benzoic acid derivative featuring a hexahydropyrimidinone core with a 3,4-dimethoxybenzylidene substituent. The molecular structure integrates two 2-nitrobenzoic acid moieties linked via a 1,3-diyl pyrimidinone scaffold, modified by a methoxy-substituted benzylidene group. The dipotassium counterion enhances aqueous solubility, making it suitable for pharmaceutical or industrial applications where ionic forms are advantageous. The nitro groups at the 2-position of the benzoic acid rings likely influence electronic properties and reactivity, while the dimethoxybenzylidene moiety may contribute to lipophilicity and binding interactions .

Properties

CAS No. |

78472-95-4 |

|---|---|

Molecular Formula |

C27H16K2N4O13 |

Molecular Weight |

682.6 g/mol |

IUPAC Name |

dipotassium;4-[3-(4-carboxylato-3-nitrophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]-2-nitrobenzoate |

InChI |

InChI=1S/C27H18N4O13.2K/c1-43-21-8-3-13(10-22(21)44-2)9-18-23(32)28(14-4-6-16(25(34)35)19(11-14)30(39)40)27(38)29(24(18)33)15-5-7-17(26(36)37)20(12-15)31(41)42;;/h3-12H,1-2H3,(H,34,35)(H,36,37);;/q;2*+1/p-2 |

InChI Key |

IISCFYNLVBFYID-UHFFFAOYSA-L |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)[O-])[N+](=O)[O-])C4=CC(=C(C=C4)C(=O)[O-])[N+](=O)[O-])OC.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) involves multiple steps. The initial step typically includes the formation of the benzoic acid derivative, followed by the introduction of the dimethoxybenzylidene group. The final steps involve the addition of the trioxohexahydropyrimidinyl group and the nitro groups, followed by the formation of the dipotassium salt.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

Substitution: Various substitution reactions can take place, especially on the aromatic ring.

Common Reagents and Conditions

Oxidation: Sodium dichromate and sulfuric acid are common reagents.

Reduction: Hydrogen gas with a palladium catalyst is often used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid, 4,4’-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The benzoic acid core can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison with Related Benzoic Acid Derivatives

Key Observations :

- The target compound’s dipotassium salt distinguishes it from neutral or sodium salt analogues, offering superior solubility in polar solvents .

- The pyrimidinone core contrasts with dioxanone or benzimidazole scaffolds in related compounds, affecting rigidity and hydrogen-bonding capacity .

- Nitro groups at the 2-position increase acidity compared to methoxy or amino substituents, with predicted pKa values likely <3.75 (based on analogues in ).

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

- The dipotassium salt’s high solubility contrasts with neutral benzoic acid derivatives, which rely on pH adjustments for dissolution .

- Nitro groups lower the pKa compared to standard benzoic acid, enhancing ionization in physiological environments .

- Extraction rates in emulsion liquid membranes (ELM) for benzoic acid are rapid (>98% in 5 minutes), but the target compound’s ionic form may require tailored membrane phases .

Toxicity and Bioactivity

Table 3: Toxicity Profile

Key Observations :

- QSTR models suggest nitro groups and pyrimidinone cores correlate with higher toxicity, though specific LD₅₀ data for the target compound are unavailable .

- Molecular connectivity indices (0JA, 1JA) and cross-factor JB (0JA × 1JA) from benzoic acid QSTR models may predict acute toxicity, but validation is needed .

Biological Activity

The compound Benzoic acid, 4,4'-(5-(3,4-dimethoxybenzylidene)-2,4,6-trioxohexahydropyrimidin-1,3-diyl)bis(2-nitro-, dipotassium salt is a complex organic molecule with potential biological activities. This article reviews its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.43 g/mol. The compound features a benzoic acid moiety linked to a hexahydropyrimidin derivative, which contributes to its biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds similar to the one have been evaluated against various bacterial strains and fungi.

- Tested Organisms :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

- Candida albicans (fungus)

- Results : The benzoic acid derivatives showed strong inhibitory effects, particularly against Staphylococcus aureus, indicating their potential as antimicrobial agents .

Antioxidant Activity

Research has indicated that benzoic acid derivatives can exhibit antioxidant properties. These compounds may scavenge free radicals and reduce oxidative stress in biological systems.

- Mechanism : The antioxidant activity is believed to arise from the ability of the phenolic groups in the structure to donate hydrogen atoms or electrons to free radicals .

Anti-inflammatory Effects

Some studies suggest that benzoic acid derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, which could translate to reduced inflammation in vivo .

Study 1: Antimicrobial Screening

In a study aimed at evaluating the antimicrobial efficacy of synthesized benzoic acid derivatives, compounds were tested using agar diffusion methods. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Inhibited | Strongly Inhibited |

| Compound B | Weakly Inhibited | Inhibited |

This study highlights the potential for developing new antimicrobial agents from benzoic acid derivatives .

Study 2: Antioxidant Evaluation

Another research focused on the antioxidant capacity of various benzoic acid derivatives. The DPPH radical scavenging assay was employed to assess their effectiveness.

| Compound | IC50 Value (µM) |

|---|---|

| Compound A | 50 ± 3 |

| Compound B | 75 ± 5 |

The lower IC50 values indicate stronger antioxidant activity, suggesting these compounds could be beneficial in reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.